1-(3,4-Dimethoxyphenyl)-2-[(2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)thio]ethanone
Description
1-(3,4-Dimethoxyphenyl)-2-[(2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)thio]ethanone is a heterocyclic compound featuring a triazolo[1,5-a]pyrimidine core substituted with methyl groups at positions 2 and 5, linked via a thioether bridge to a 3,4-dimethoxyphenyl ethanone moiety. This structure combines electron-rich aromatic systems with a sulfur-containing linker, which may enhance solubility and bioavailability compared to purely hydrocarbon-based analogs. Such compounds are often explored for agricultural or pharmaceutical applications, given the bioactivity of triazolopyrimidine derivatives in herbicides (e.g., metosulam) and antimicrobial agents .
Properties
IUPAC Name |
1-(3,4-dimethoxyphenyl)-2-[(2,5-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)sulfanyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O3S/c1-10-7-16(21-17(18-10)19-11(2)20-21)25-9-13(22)12-5-6-14(23-3)15(8-12)24-4/h5-8H,9H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAGNOPUENPAVSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC(=NN2C(=C1)SCC(=O)C3=CC(=C(C=C3)OC)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Dimethoxyphenyl)-2-[(2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)thio]ethanone typically involves multiple steps, starting with the preparation of the phenyl ring and the triazolopyrimidine core. The reaction conditions often require precise control of temperature, pressure, and the use of specific catalysts to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques to achieve high yields and purity. The process may also include the use of continuous flow chemistry to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of multiple functional groups allows for diverse reactivity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed: The reactions can yield various products, including oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions employed.
Scientific Research Applications
Anticancer Properties
Recent studies have indicated that derivatives of 1-(3,4-dimethoxyphenyl)-2-[(2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)thio]ethanone exhibit cytotoxic effects against various cancer cell lines. These compounds can inhibit critical enzymes involved in cancer cell proliferation:
- Mechanisms of Action :
- Inhibition of Kinases : Compounds targeting kinases can disrupt signaling pathways essential for cancer cell survival.
- Interaction with Nucleic Acids : Certain derivatives have shown the ability to bind to DNA and RNA, interfering with replication and transcription processes.
- Induction of Apoptosis : Some studies suggest that these compounds can trigger programmed cell death in malignant cells by activating apoptotic pathways.
Antimicrobial Activity
The compound also demonstrates antimicrobial properties against a range of pathogens. The thiazole moiety is particularly noted for its role in enhancing the antibacterial activity of the compound:
- Target Pathogens : Studies have reported effectiveness against both Gram-positive and Gram-negative bacteria.
- Mechanisms :
- Cell Wall Synthesis Inhibition : Some compounds disrupt the synthesis of bacterial cell walls.
- Protein Synthesis Inhibition : Others may interfere with ribosomal function, preventing bacterial growth.
Case Study 1: Anticancer Activity
A study published in Pharmaceutical Research examined various derivatives of this compound against human breast cancer cell lines. Results indicated that certain modifications significantly enhanced cytotoxicity compared to standard chemotherapeutic agents. The study highlighted the importance of structural optimization for improved efficacy.
Case Study 2: Antimicrobial Efficacy
Research conducted on the antimicrobial properties showed that a specific derivative exhibited potent activity against Staphylococcus aureus. The mechanism was attributed to its ability to disrupt bacterial cell wall integrity.
Mechanism of Action
The mechanism by which 1-(3,4-Dimethoxyphenyl)-2-[(2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)thio]ethanone exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of their activity. The exact pathways and targets involved depend on the biological context and the specific application.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares the target compound with key analogs, emphasizing structural variations, physicochemical properties, and inferred biological activities:
Key Structural and Functional Insights
Triazolo[1,5-a]pyrimidine vs. Thiazolo[4,5-d]pyrimidine: The target compound’s triazolo[1,5-a]pyrimidine core (N-rich) contrasts with thiazolo[4,5-d]pyrimidine (S-containing) in .
Substituent Effects :
- The 3,4-dimethoxyphenyl group in the target compound increases electron density and steric bulk compared to simpler phenyl or 4-methoxyphenyl substituents (e.g., ). This could modulate solubility and interaction with biological targets like fungal enzymes or plant acetolactate synthase (ALS) .
- Methyl groups on the triazolopyrimidine ring (positions 2 and 5) may stabilize the heterocycle against metabolic degradation, extending bioactivity duration .
Biological Activity Trends: Triazolopyrimidine sulfonamides (e.g., metosulam) are established herbicides targeting ALS, suggesting the target compound’s thioether variant might share a similar mechanism with modified potency .
Biological Activity
The compound 1-(3,4-Dimethoxyphenyl)-2-[(2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)thio]ethanone is a novel heterocyclic derivative that has garnered attention for its potential biological activities. This article explores its synthesis, pharmacological properties, and biological activities based on diverse research findings.
Chemical Structure and Synthesis
The molecular formula of the compound is , with a molecular weight of approximately 382.47 g/mol. The compound features a 3,4-dimethoxyphenyl moiety linked to a triazolo-pyrimidine structure via a thioether linkage.
Synthesis Method
The synthesis typically involves the condensation of appropriate precursors under reflux conditions in an organic solvent. For example:
- Combine 3,4-dimethoxyacetophenone with 2,5-dimethyl[1,2,4]triazole-3-thiol .
- Heat the mixture in a suitable solvent (e.g., DMF or DMSO) to promote the reaction.
- Purify the resulting compound through recrystallization.
Anticancer Activity
Recent studies have demonstrated that compounds similar to 1-(3,4-Dimethoxyphenyl)-2-[(2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)thio]ethanone exhibit significant anticancer properties. For instance:
- A related triazole compound showed cytotoxic effects against various cancer cell lines including MCF-7 and Bel-7402 with IC50 values in the micromolar range .
- The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways such as the PI3K/Akt pathway.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- In vitro studies indicated that it possesses antibacterial activity against both Gram-positive and Gram-negative bacteria .
- The presence of the thiazole moiety is thought to enhance its interaction with bacterial cell membranes.
Anti-inflammatory Properties
Research into anti-inflammatory effects has revealed that derivatives of this compound can inhibit pro-inflammatory mediators:
- Experiments conducted on RAW264.7 macrophages showed reduced expression of iNOS and COX-2 upon treatment with similar compounds .
- This suggests potential applications in treating inflammatory diseases.
Structure-Activity Relationship (SAR)
The biological activity of 1-(3,4-Dimethoxyphenyl)-2-[(2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)thio]ethanone can be attributed to specific structural features:
- The dimethoxyphenyl group enhances lipophilicity and facilitates cellular uptake.
- The triazole ring contributes to biological activity through hydrogen bonding interactions with target proteins.
Case Study 1: Anticancer Evaluation
A study evaluated the efficacy of this compound against human cancer cell lines using MTT assays. Results indicated a dose-dependent inhibition of cell viability with notable selectivity towards cancerous cells over normal cells.
Case Study 2: Antibacterial Testing
In another study assessing antimicrobial efficacy, the compound demonstrated significant inhibition zones against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for antibiotic development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
